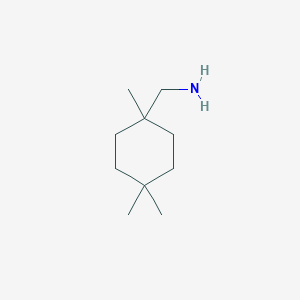

(1,4,4-Trimethylcyclohexyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,4,4-trimethylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)4-6-10(3,8-11)7-5-9/h4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODLBQCWLXDQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: (1,4,4-Trimethylcyclohexyl)methanamine

Executive Summary

This technical guide details the synthetic pathway for (1,4,4-trimethylcyclohexyl)methanamine (CAS: 1501718-13-3), a specialized cycloaliphatic amine featuring a quaternary carbon center and a gem-dimethyl substitution pattern.

The synthesis of this molecule presents a specific stereochemical and steric challenge: constructing a quaternary center at the C1 position of a cyclohexane ring that already possesses significant steric bulk at the C4 position. Standard nucleophilic substitutions are often ineffective due to steric hindrance. Therefore, this guide prioritizes a Koch-Haaf Carbonylation strategy, which leverages carbocation stability to install the necessary carbon framework, followed by functional group interconversion to the amine.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

To design a robust pathway, we must deconstruct the target molecule (1) into accessible precursors.

Structural Deconstruction

-

Core Feature: A cyclohexane ring with a quaternary C1 center (Methyl + Aminomethyl) and a gem-dimethyl group at C4.

-

Disconnection: The C-N bond is the most logical late-stage disconnection, leading to the amide or nitrile. However, the C1-C(exocyclic) bond formation is the critical step.

Strategic Pathway

-

Amine Formation: Reduction of a primary amide is preferred over nucleophilic substitution on a neopentyl-like alcohol derivative (which would be prone to rearrangement or elimination).

-

Carbon Framework: The quaternary carboxylic acid precursor is best accessible via Koch-Haaf carbonylation of the corresponding tertiary alcohol.

-

Starting Material: The tertiary alcohol can be synthesized via Grignard addition to 4,4-dimethylcyclohexanone .

Retrosynthesis Diagram

Caption: Retrosynthetic logic flow identifying the Koch-Haaf reaction as the critical step for establishing the quaternary center.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction (Grignard Reaction)

Objective: Convert commercially available 4,4-dimethylcyclohexanone into 1,4,4-trimethylcyclohexanol.

-

Reagents: 4,4-Dimethylcyclohexanone, Methylmagnesium bromide (3.0 M in ether), Anhydrous THF.

-

Mechanism: Nucleophilic addition to the carbonyl.

Protocol:

-

Charge a flame-dried 3-neck flask with 4,4-dimethylcyclohexanone (1.0 eq) and anhydrous THF (10 volumes) under Nitrogen.

-

Cool the solution to 0°C.

-

Dropwise add MeMgBr (1.2 eq) over 30 minutes, maintaining internal temperature <5°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour reaction mixture into saturated aqueous NH₄Cl at 0°C.

-

Workup: Extract with Et₂O (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation or flash chromatography (Hexanes/EtOAc) to yield 1,4,4-trimethylcyclohexanol .

Phase 2: Carbonylation (Koch-Haaf Reaction)

Objective: Install the carboxylic acid moiety at the tertiary center. This is the most challenging step due to the steric bulk.

-

Reagents: 1,4,4-Trimethylcyclohexanol, Formic Acid (98%), Sulfuric Acid (conc.), Silver Sulfate (Catalyst - optional but recommended for hindered substrates).

-

Mechanism: Generation of a tertiary carbocation followed by CO trapping (generated in situ from HCOOH decomposition).

Protocol:

-

Prepare a mixture of Formic Acid (10 eq) and H₂SO₄ (10 eq) in a flask vented to a fume hood (CO evolution).

-

Cool to 0-5°C.

-

Slowly add 1,4,4-trimethylcyclohexanol (1.0 eq) over 1 hour.

-

Note: Slow addition is crucial to prevent dimerization of the carbocation.

-

-

Stir vigorously at 0°C for 2 hours, then allow to warm to 15°C.

-

Quench: Pour onto crushed ice (exothermic).

-

Isolation: The carboxylic acid will precipitate or oil out. Extract with DCM.

-

Purification: Extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase), separate organics, then acidify the aqueous layer with HCl to pH 1. Re-extract with DCM to obtain pure 1,4,4-trimethylcyclohexanecarboxylic acid .

Phase 3: Amidation

Objective: Convert the acid to the primary amide.

-

Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH) or Ammonia gas.

Protocol:

-

Reflux 1,4,4-trimethylcyclohexanecarboxylic acid in neat SOCl₂ (3 eq) for 2 hours.

-

Remove excess SOCl₂ under reduced pressure to isolate the acid chloride.

-

Dissolve the residue in dry DCM.

-

Bubble NH₃ gas through the solution at 0°C or add to concentrated aqueous ammonia.

-

Filter the precipitated 1,4,4-trimethylcyclohexanecarboxamide .

Phase 4: Reduction to Target Amine

Objective: Reduce the amide carbonyl to the methylene group.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.

Protocol:

-

Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Argon.

-

Add 1,4,4-trimethylcyclohexanecarboxamide (1.0 eq) portion-wise (solid addition) or as a THF solution.

-

Heat to reflux for 12-18 hours.

-

Fieser Workup: Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH₄ used.

-

Filter the granular precipitate.

-

Concentrate the filtrate to obtain crude (1,4,4-trimethylcyclohexyl)methanamine .

-

Final Purification: Distillation under high vacuum or formation of the HCl salt for recrystallization.

Process Data & Specifications

Reaction Parameters Summary

| Step | Transformation | Key Reagents | Critical Parameter | Exp. Yield |

| 1 | Ketone | MeMgBr, THF | Anhydrous conditions | 85-92% |

| 2 | Alcohol | HCOOH, H₂SO₄ | Temp control (0-15°C) | 65-75% |

| 3 | Acid | SOCl₂, NH₃ | Removal of SOCl₂ | 90-95% |

| 4 | Amide | LiAlH₄, THF | Reflux duration | 80-88% |

Chemical Safety & Handling

-

Carbon Monoxide (CO): The Koch-Haaf reaction generates CO in situ. This must be performed in a high-efficiency fume hood with CO monitoring.

-

LiAlH₄: Pyrophoric. quenching must be performed with extreme caution using the Fieser method to avoid "orange peel" fires.

Pathway Visualization

The following diagram illustrates the complete forward synthesis workflow, including intermediate structures and reaction conditions.

Caption: Forward synthesis workflow from 4,4-dimethylcyclohexanone to the target amine via the Koch-Haaf intermediate.

Critical Analysis & Troubleshooting

Why Koch-Haaf?

Alternative routes such as the displacement of a mesylate derived from (1,4,4-trimethylcyclohexyl)methanol are mechanically unfavorable. The neopentyl-like position at C1 (quaternary center) makes

Stereochemistry

The starting material, 4,4-dimethylcyclohexanone, is achiral. However, the introduction of substituents at C1 creates potential cis/trans isomerism relative to the C4 gem-dimethyl group.

-

The Grignard addition usually favors equatorial attack, placing the hydroxyl group axially (or vice versa depending on conditions).

-

However, the Koch-Haaf reaction proceeds via a planar carbocation . The CO attack will occur from the less sterically hindered face.

-

Researchers should expect a diastereomeric mixture, though the bulky gem-dimethyl group at C4 often directs the incoming nucleophile to the equatorial position, favoring the trans-isomer (COOH equatorial).

Impurity Profile

-

Elimination Products: During the acid-catalyzed Koch-Haaf step, the carbocation may eliminate a proton to form 1,4,4-trimethylcyclohexene. This is a non-polar impurity easily removed during the basic extraction of the carboxylic acid.

-

Dimerization: High concentration of the alcohol in Step 2 can lead to ether formation or polymerization. Maintain high dilution during addition.

References

-

Koch-Haaf Carboxylation Overview: Haaf, W. (1963). Organic Syntheses, Coll. Vol. 5, p.739. "1-Methylcyclohexanecarboxylic Acid". [Link] (Authoritative source for the specific protocol of converting tertiary methyl-cyclohexanols to carboxylic acids).

-

Synthesis of 4,4-Dimethylcyclohexanone: Dauben, W. G., et al. (1973). Organic Syntheses, Coll. Vol. 5, p.339. "4,4-Dimethyl-2-cyclohexen-1-one".[4][5] [Link] (Source for the synthesis of the precursor ring system).

- Amide Reduction Protocols: Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers. (Foundational text on LiAlH4 reductions of hindered amides).

-

Target Molecule Registry: PubChem Compound Summary for CID 65391961: (1,4,4-trimethylcyclohexyl)methanamine. [Link] (Verification of chemical structure and identifiers).

Sources

- 1. PubChemLite - (1,4,4-trimethylcyclohexyl)methanamine (C10H21N) [pubchemlite.lcsb.uni.lu]

- 2. 1501718-13-3 (1,4,4-Trimethylcyclohexyl)methanamine AKSci 8054DR [aksci.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Physicochemical Properties & Synthesis of (1,4,4-Trimethylcyclohexyl)methanamine

This guide details the physicochemical profile, synthetic pathways, and experimental applications of (1,4,4-Trimethylcyclohexyl)methanamine , a specialized lipophilic amine scaffold.

Executive Summary

(1,4,4-Trimethylcyclohexyl)methanamine is a sterically hindered, lipophilic primary amine characterized by a cyclohexane core substituted with a gem-dimethyl group at the C4 position and a methyl/aminomethyl pair at the C1 position. Structurally analogous to mecamylamine and memantine , this compound exhibits unique conformational rigidity due to the Thorpe-Ingold (gem-dimethyl) effect .

Its high lipophilicity (Predicted LogP > 3.0) and steric bulk make it a valuable scaffold for Central Nervous System (CNS) drug discovery , particularly in the design of NMDA receptor antagonists or sigma receptor ligands where blood-brain barrier (BBB) penetration and metabolic stability are critical.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| IUPAC Name | (1,4,4-Trimethylcyclohexyl)methanamine |

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.28 g/mol |

| SMILES | CC1(C)CCC(C)(CN)CC1 |

| Core Scaffold | Cyclohexane (Chair Conformation) |

| Key Structural Features | Gem-dimethyl (C4), Quaternary Center (C1), Primary Amine |

Conformational Analysis (The Gem-Dimethyl Effect)

The presence of the gem-dimethyl group at C4 and the quaternary center at C1 restricts the conformational flexibility of the cyclohexane ring. This Thorpe-Ingold effect favors the chair conformation where the bulky aminomethyl group adopts an equatorial position to minimize 1,3-diaxial interactions. This rigidity is advantageous in drug design for reducing the entropic penalty of receptor binding.

Physicochemical Profile

Quantitative Properties (Predicted & Comparative)

Data derived from structural analogs (e.g., 1-methylcyclohexanemethanamine, memantine) due to limited direct experimental literature.

| Property | Value (Est.) | Confidence | Implications |

| LogP (Lipophilicity) | 3.2 ± 0.4 | High | Excellent BBB permeability; high affinity for hydrophobic pockets. |

| pKa (Basicity) | 10.6 ± 0.2 | High | Exists predominantly as a cation (R-NH₃⁺) at physiological pH (7.4). |

| Polar Surface Area (PSA) | 26.02 Ų | High | Well below the 90 Ų threshold for CNS penetration. |

| Boiling Point | 215–225 °C | Medium | High-boiling liquid; requires vacuum distillation for purification. |

| Solubility (Water) | < 1 mg/mL | High | Sparingly soluble in neutral water; soluble as HCl salt. |

| Solubility (Organic) | High | High | Miscible with DCM, Ethanol, DMSO. |

Ionization & Solubility Logic

As a primary aliphatic amine, the nitrogen atom is highly basic. The steric bulk around the C1 position does not significantly reduce the basicity of the exocyclic amine.

-

pH < 9.0: The compound is protonated and water-soluble (as a chloride or tartrate salt).

-

pH > 11.0: The compound is a free base, immiscible with water, and extractable into organic solvents (DCM/Ether).

Synthetic Methodology

Standardized protocol adapted from Organic Syntheses for hindered tertiary carboxylic acids.

Retrosynthetic Analysis

The most robust route utilizes the Koch-Haaf carboxylation to install the quaternary carbon, followed by amide reduction.

Pathway:

4,4-Dimethylcyclohexanone

Step-by-Step Protocol

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

-

Reagents: 4,4-Dimethylcyclohexanone (1.0 eq), Methylmagnesium Bromide (MeMgBr, 3.0M in ether, 1.2 eq), Anhydrous THF.

-

Procedure:

-

Cool MeMgBr solution to 0°C under N₂ atmosphere.

-

Add ketone dropwise over 30 mins.

-

Reflux for 2 hours.

-

Quench with saturated NH₄Cl. Extract with Diethyl Ether.

-

-

Validation: disappearance of ketone peak (IR: ~1710 cm⁻¹) and appearance of broad OH stretch (3400 cm⁻¹).

Step 2: Koch-Haaf Carboxylation (Critical Step)

This step installs the carboxylic acid at the tertiary center via a carbocation intermediate.

-

Reagents: Tertiary alcohol (from Step 1), Formic Acid (HCOOH), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Add the alcohol slowly to a stirred mixture of HCOOH and H₂SO₄ at 0–5°C.

-

Mechanism: The acid dehydrates the alcohol to a tertiary carbocation, which traps CO (generated in situ from HCOOH) to form the acylium ion, then hydrates to the acid.

-

Pour onto ice; filter the precipitate.

-

-

Yield: Typically 60–75%.

Step 3: Amide Formation & Reduction

-

Acyl Chloride: Reflux acid with Thionyl Chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ in vacuo.

-

Amidation: Treat residue with aqueous Ammonia (NH₄OH) or NH₃ gas in DCM.

-

Reduction:

-

Suspend LiAlH₄ (2.0 eq) in dry THF.

-

Add amide slowly.[1] Reflux for 12 hours.

-

Fieser Workup: Quench with H₂O (x mL), 15% NaOH (x mL), H₂O (3x mL). Filter granular precipitate.

-

-

Purification: Distill free base under reduced pressure or precipitate as HCl salt using HCl/Ether.

Visualization of Workflows

Synthetic Pathway (Graphviz)

Caption: Step-wise synthetic route from commercial ketone to target amine via Koch-Haaf carboxylation.

Physicochemical Logic Map (Graphviz)

Caption: Impact of core physicochemical properties on biological distribution and pharmacodynamics.

Handling & Stability

-

Storage: Store as the Hydrochloride (HCl) salt at 2–8°C. The free base is sensitive to atmospheric CO₂ (forms carbamates) and oxidation over time.

-

Safety: Corrosive and irritant. Use gloves and fume hood.

-

Analytical Marker: The gem-dimethyl group appears as a distinct singlet (6H) in ¹H NMR around δ 0.9–1.0 ppm, while the C1-methyl appears slightly downfield.

References

-

PubChem. (1,4,4-trimethylcyclohexyl)methanamine. National Library of Medicine. Link

-

Organic Syntheses. 1-Methylcyclohexanecarboxylic Acid (Koch-Haaf Procedure). Org. Synth. 1966, 46, 72. Link

- Beesley, R. M., Ingold, C. K., & Thorpe, J. F.The formation and stability of spiro-compounds (Thorpe-Ingold Effect). J. Chem. Soc., Trans., 1915, 107, 1080.

-

BenchChem. Synthesis of Cyclohexane Derivatives. Link

Sources

(1,4,4-Trimethylcyclohexyl)methanamine CAS number and chemical structure

Abstract

This technical guide provides a comprehensive overview of (1,4,4-Trimethylcyclohexyl)methanamine, a substituted aliphatic cyclic amine of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and established safety protocols. A primary focus is placed on the rationale for its use in drug design, particularly exploring how its structural characteristics, such as high lipophilicity conferred by the gem-dimethyl group, can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this unique chemical scaffold.

Chemical Identity and Core Properties

(1,4,4-Trimethylcyclohexyl)methanamine is an organic compound featuring a cyclohexane ring substituted with a methyl group at position 1, two methyl groups at position 4, and a methanamine (-CH₂NH₂) functional group also at position 1. The presence of the quaternary carbon (a gem-dimethyl group) at the 4-position sterically locks the cyclohexane ring, influencing its conformational flexibility and overall shape.

While a specific CAS (Chemical Abstracts Service) number for this exact isomeric structure is not prominently listed in public chemical databases, it is identified in the PubChem database under the Compound ID (CID) 65391961.[1] For procurement and regulatory purposes, it is crucial to refer to this specific identifier.

Chemical Structure:

Source: PubChem CID 65391961

1.1 Physicochemical Data Summary

The predicted physicochemical properties of (1,4,4-Trimethylcyclohexyl)methanamine are summarized below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| PubChem CID | 65391961 | PubChem[1] |

| Molecular Formula | C₁₀H₂₁N | PubChem[1] |

| Molecular Weight | 155.28 g/mol | PubChem |

| Predicted XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| SMILES | CC1(CCC(CC1)(C)CN)C | PubChem[1] |

| InChIKey | ZODLBQCWLXDQOX-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Manufacturing Insights

The synthesis of (1,4,4-Trimethylcyclohexyl)methanamine is not widely documented in standard literature, indicative of its status as a specialized chemical intermediate. However, its structure lends itself to established synthetic transformations common in organic chemistry. Two logical and efficient retrosynthetic pathways are the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

2.1 Synthetic Pathway Overview: Nitrile Reduction

A robust and high-yielding method for preparing primary amines is the reduction of nitriles. This approach offers a direct conversion to the target methanamine group. The key intermediate, 1,4,4-trimethylcyclohexanecarbonitrile, can be synthesized from commercially available starting materials.

The workflow below illustrates this synthetic strategy, which is favored for its reliability and scalability.

Caption: Synthetic workflow via the nitrile reduction pathway.

2.2 Experimental Protocol: Reduction of a Nitrile Intermediate

This protocol is adapted from established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄), a powerful and effective reducing agent for this transformation.[2][3]

Objective: To synthesize (1,4,4-Trimethylcyclohexyl)methanamine from 1,4,4-trimethylcyclohexanecarbonitrile.

Materials:

-

1,4,4-trimethylcyclohexanecarbonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), a solution of 1,4,4-trimethylcyclohexanecarbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C (ice bath).

-

Causality: The reaction is highly exothermic. Slow, cooled addition is critical to control the reaction rate and prevent dangerous temperature spikes. Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water.[3]

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure complete reduction.

-

Work-up and Quenching (Fieser method): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of: a. 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used). b. 'x' mL of 15% aqueous NaOH. c. '3x' mL of water.

-

Causality: This specific sequence is a trusted method for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid, which simplifies product isolation.

-

-

Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude amine can be further purified by vacuum distillation to yield the final product.

-

Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Drug Development & Medicinal Chemistry

The (1,4,4-trimethylcyclohexyl)methanamine scaffold is not a therapeutic agent itself but serves as a valuable building block in drug design. Its utility stems from the physicochemical properties imparted by the bulky, lipophilic trimethylcyclohexyl group.

3.1 The Role of Lipophilicity in Drug Design

Lipophilicity, often quantified as logP, is a critical parameter that influences a drug's ADME properties.[4] The trimethylcyclohexyl moiety significantly increases the lipophilicity of a parent molecule.

-

Absorption and Permeability: Enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[5]

-

Target Binding: Many protein binding pockets are hydrophobic in nature. Increasing a ligand's lipophilicity can enhance its affinity for the target, potentially increasing potency.[5]

-

Metabolic Stability: The gem-dimethyl group at the 4-position can act as a "metabolic shield," sterically hindering enzymatic attack (e.g., by cytochrome P450 enzymes) on adjacent positions of the cyclohexane ring, which can prolong the drug's half-life.

However, medicinal chemists must carefully balance lipophilicity. Excessively high lipophilicity (e.g., logP > 5, as per Lipinski's Rule of Five) can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[4][6]

3.2 Relevance to Triple Reuptake Inhibitors (TRIs)

A promising area of application for cyclohexylamine derivatives is in the development of Triple Reuptake Inhibitors (TRIs). TRIs are compounds that block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), three key neurotransmitters implicated in mood regulation.[7]

It is hypothesized that by elevating all three monoamines, TRIs may offer faster-acting and more comprehensive antidepressant effects compared to traditional SSRIs or SNRIs, with the potential to address symptoms like anhedonia (loss of pleasure) linked to dopamine hypofunction.[8][9][10][11]

The (1,4,4-trimethylcyclohexyl)methanamine scaffold can be incorporated into larger molecules designed as TRIs. The bulky, non-polar nature of the trimethylcyclohexyl group can serve as a "hydrophobic anchor," occupying a lipophilic pocket within the monoamine transporters, thereby influencing binding affinity and selectivity. Minor structural modifications to such scaffolds can lead to significant changes in pharmacological properties, allowing for fine-tuning of the SERT/NET/DAT inhibition profile.[12]

Caption: Role of the scaffold in modulating drug properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (1,4,4-Trimethylcyclohexyl)methanamine is not available, data from structurally related aliphatic amines indicate that it should be handled as a hazardous substance. It is predicted to be corrosive and capable of causing severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists. May cause respiratory irritation.

-

Skin and Eye Contact: Corrosive. Causes burns. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids. Keep the container tightly sealed.

Conclusion

(1,4,4-Trimethylcyclohexyl)methanamine represents a specialized yet valuable chemical entity for advanced drug discovery. Its defining structural feature—the sterically demanding and lipophilic trimethylcyclohexyl group—provides medicinal chemists with a powerful tool to optimize the ADME and pharmacodynamic profiles of new molecular entities. While its synthesis requires standard but careful organic chemistry techniques, its potential for incorporation into novel therapeutics, such as next-generation triple reuptake inhibitors, underscores its importance for researchers in the pharmaceutical sciences. Adherence to strict safety protocols during its handling is mandatory.

References

-

Subbaiah, M. A. M., & Tanneeru, K. (2017). Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges. Journal of Medicinal Chemistry, 60(15), 6547-6580. [Link]

-

Di Raddo, P. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Omics, J. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

-

Mitchell, J. (2021). Medicinal chemistry challenges in the design of next generation antidepressants. Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). (1,4,4-trimethylcyclohexyl)methanamine. PubChem. Retrieved February 26, 2026, from [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

-

ACS Publications. (2017). Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges. ACS Publications. [Link]

-

P, Surat. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Kaur, M., & Chugh, A. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Medicinal Chemistry, 7(6), 799–816. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. orgsyn.org [orgsyn.org]

- 12. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Chiral Ligands from (1,4,4-Trimethylcyclohexyl)methanamine

Abstract

In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for achieving high enantioselectivity in chemical transformations.[][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of two distinct classes of valuable chiral ligands—Schiff bases and aminophosphines—utilizing (1,4,4-trimethylcyclohexyl)methanamine as a versatile and sterically demanding chiral building block. The inherent structural rigidity and significant bulk of the trimethylcyclohexyl moiety offer a powerful tool for creating a highly organized and selective chiral environment around a metal center, making it an attractive starting material for ligand development in academic and industrial research.

Introduction: The Strategic Value of the (1,4,4-Trimethylcyclohexyl)methyl Scaffold

Chiral amines are foundational building blocks in asymmetric synthesis, serving as precursors to a wide array of ligands, catalysts, and pharmaceutical agents.[4][5] (1,4,4-Trimethylcyclohexyl)methanamine stands out due to its unique stereochemical and physical properties. The primary amine provides a reactive handle for a variety of synthetic transformations, while the gem-dimethyl group on the C4 position locks the cyclohexane ring in a specific conformation. This conformational rigidity, combined with the overall steric bulk, is a highly desirable trait in ligand design. It allows for the creation of a well-defined and predictable three-dimensional space, which is critical for effective stereochemical communication between the catalyst and the substrate during a catalytic cycle.

This document outlines two primary synthetic pathways commencing from this chiral amine:

-

Synthesis of Chiral Schiff Base Ligands: Through condensation with salicylaldehyde derivatives, forming bidentate (N,O) ligands suitable for a range of metal-catalyzed reactions.

-

Synthesis of Chiral Aminophosphine Ligands: Via nucleophilic substitution on a chlorophosphine, yielding P,N-type ligands that are mainstays in transition-metal catalysis.[6][]

Part 1: Synthesis of Chiral Schiff Base Ligands via Imine Condensation

The formation of a Schiff base through the condensation of a primary amine and an aldehyde is a robust and fundamental reaction in organic chemistry.[8][9] When a chiral amine is reacted with a salicylaldehyde derivative, the resulting N-salicylidene imine can act as a powerful bidentate chelating ligand. The phenolic hydroxyl group, in concert with the imine nitrogen, forms a stable coordination pocket for various metal ions, including Mn, Co, and Cu, which are often employed in asymmetric epoxidation and cyclopropanation reactions.[10][11]

Experimental Workflow: From Amine to Bidentate Ligand

The overall process is a straightforward one-pot synthesis, making it highly efficient and scalable.

Caption: General workflow for Schiff base ligand synthesis.

Protocol 1: Synthesis of (E)-2-(((1,4,4-trimethylcyclohexyl)methyl)imino)methyl)phenol

This protocol details the synthesis using unsubstituted salicylaldehyde as a representative example. The methodology can be readily adapted for various substituted salicylaldehydes to tune the ligand's electronic and steric properties.

Table 1: Reagents and Materials

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| (1,4,4-Trimethylcyclohexyl)methanamine | 1.0 | 155.29 | 1.55 g (10 mmol) | Chiral starting material. |

| Salicylaldehyde | 1.0 | 122.12 | 1.22 g (10 mmol) | Reagent grade. |

| Ethanol (Absolute) | - | 46.07 | 40 mL | Solvent. |

| Acetic Acid (Glacial) | cat. | 60.05 | ~0.05 mL (1 drop) | Optional catalyst.[12] |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add (1,4,4-trimethylcyclohexyl)methanamine (1.55 g, 10 mmol) and absolute ethanol (40 mL). Stir the mixture until the amine is fully dissolved.

-

Reagent Addition: Add salicylaldehyde (1.22 g, 10 mmol) to the solution in one portion. If desired, add a single drop of glacial acetic acid as a catalyst.

-

Condensation Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours. The solution will typically turn a vibrant yellow.[8][10]

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the salicylaldehyde spot (visualized with a UV lamp) indicates reaction completion.

-

Product Isolation: After 3 hours, remove the heating mantle and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

-

Filtration and Washing: Collect the resulting yellow crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals twice with 10 mL portions of ice-cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under high vacuum for at least 4 hours. The expected yield is typically >90%.

Self-Validation & Characterization: The integrity of the synthesized ligand is confirmed through standard analytical methods.[10][13]

-

IR Spectroscopy: Look for the disappearance of the N-H stretches from the primary amine and the appearance of a strong C=N (imine) stretch around 1630 cm⁻¹.

-

¹H NMR: Confirm the formation of the imine by the appearance of a singlet for the H-C=N proton between δ 8.0-8.5 ppm and the disappearance of the aldehyde proton signal (δ ~9.9 ppm).

-

Mass Spectrometry: Verify the molecular weight of the final product.

Part 2: Synthesis of Chiral Aminophosphine Ligands

Chiral phosphine ligands are arguably the most successful class of ligands in transition-metal-catalyzed asymmetric reactions.[][2][6] The synthesis of an aminophosphine from (1,4,4-trimethylcyclohexyl)methanamine provides access to a ligand where the chirality is located on the backbone adjacent to the coordinating phosphorus atom. This proximity allows for effective chiral induction. The synthesis involves a nucleophilic attack of the amine on an electrophilic phosphorus center, typically from a chlorophosphine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Phosphines, particularly trialkyl- and diarylalkylphosphines, are susceptible to oxidation by atmospheric oxygen to form phosphine oxides. Phosphine oxides are poor ligands. Similarly, chlorophosphines are sensitive to moisture. Therefore, all manipulations must be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.

-

Anhydrous Conditions: Chlorodiphenylphosphine reacts with water to produce phosphinous acid, which can complicate the reaction. All solvents and glassware must be rigorously dried.

-

Scavenger Base: The reaction produces one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine, such as triethylamine, is added to neutralize the HCl in situ, forming triethylammonium chloride, which often precipitates and can be easily removed by filtration.

Reaction Scheme: Nucleophilic Substitution at Phosphorus

Caption: Synthesis of a chiral aminophosphine ligand.

Protocol 2: Synthesis of N-((1,4,4-trimethylcyclohexyl)methyl)-1,1-diphenylphosphanamine

This protocol provides a general method for the synthesis of a chiral aminophosphine ligand.

Table 2: Reagents and Materials

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| (1,4,4-Trimethylcyclohexyl)methanamine | 1.0 | 155.29 | 1.55 g (10 mmol) | Dried over molecular sieves. |

| Chlorodiphenylphosphine | 1.0 | 220.65 | 2.21 g (10 mmol) | Handle under inert atmosphere. |

| Triethylamine | 1.1 | 101.19 | 1.53 mL (11 mmol) | Distilled from CaH₂. |

| Tetrahydrofuran (THF) | - | 72.11 | 50 mL | Anhydrous, degassed. |

Equipment:

-

Schlenk flask (100 mL) and Schlenk line with Nitrogen/Argon supply

-

Magnetic stirrer and stir bar

-

Syringes and needles for inert transfer

-

Cannula for filtration

-

Ice bath

Step-by-Step Procedure:

-

Inert Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and septum. Flame-dry the flask under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Preparation: In the Schlenk flask, dissolve (1,4,4-trimethylcyclohexyl)methanamine (1.55 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in 50 mL of anhydrous, degassed THF.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Phosphine Addition: Using a syringe, add chlorodiphenylphosphine (2.21 g, 10 mmol) dropwise to the cold solution over 15 minutes. A white precipitate of triethylammonium chloride will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

-

Reaction Monitoring: The reaction can be monitored by ³¹P NMR spectroscopy. A small aliquot can be withdrawn via syringe, filtered, and prepared for NMR. The disappearance of the chlorophosphine signal (δ ~82 ppm) and the appearance of the aminophosphine product signal will indicate completion.

-

Work-up and Isolation: Filter the reaction mixture under inert atmosphere (e.g., via cannula transfer to another Schlenk flask fitted with a filter frit) to remove the triethylammonium chloride precipitate.

-

Solvent Removal: Remove the THF from the filtrate under reduced pressure to yield the crude aminophosphine ligand, often as a viscous oil or solid.

-

Purification: If necessary, the crude product can be purified by crystallization from a suitable solvent (e.g., hexanes) or by chromatography on silica gel that has been deactivated with triethylamine.

Self-Validation & Characterization:

-

³¹P NMR: This is the most definitive technique. The product should exhibit a single peak at a characteristic chemical shift for this class of aminophosphine, clearly distinct from starting material and the phosphine oxide byproduct (δ ~20-40 ppm).

-

¹H and ¹³C NMR: Will confirm the covalent attachment of the diphenylphosphino group to the chiral amine backbone.

Conclusion and Outlook

(1,4,4-Trimethylcyclohexyl)methanamine serves as an excellent and readily available chiral precursor for the synthesis of sterically hindered chiral ligands. The protocols detailed herein for the creation of Schiff base and aminophosphine ligands are robust, high-yielding, and can be easily adapted for the generation of a library of derivatives by simply varying the aldehyde or phosphine component. These ligands are primed for complexation with a variety of transition metals, creating catalysts with potential applications in a broad spectrum of asymmetric transformations, from epoxidations and hydrogenations to cross-coupling reactions. The logical design principles and detailed methodologies provided empower researchers to develop novel catalytic systems for the efficient and selective synthesis of valuable chiral molecules.

References

- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric C

- Synthesis of Chiral Heterocyclic Phosphines for Application in Asymmetric C

-

Synthesis of chiral salen ligands and Pt(II) complexes. ResearchGate. (URL: [Link])

- Syntheses and Application of New Chiral Phosphines as Ligands and C

-

Kwit, M., Zabicka, B., & Gawronski, J. (2009). Synthesis of chiral large-ring triangular salen ligands and structural characterization of their complexes. Dalton Transactions. (URL: [Link])

-

Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. (URL: [Link])

-

Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base. Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules. (URL: [Link])

-

Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. Molecules. (URL: [Link])

-

Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. (URL: [Link])

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. (URL: [Link])

-

Wang, Z., et al. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. Chinese Journal of Chemistry. (URL: [Link])

-

Chiral auxiliary. Wikipedia. (URL: [Link])

-

Perlepes, S. P., et al. (2024). Chiral 4f and 3d-4f Complexes from Enantiopure Salen-Type Schiff Base Ligands. Magnetochemistry. (URL: [Link])

-

Li, B., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters. (URL: [Link])

-

Salen ligands – Knowledge and References. Taylor & Francis Online. (URL: [Link])

-

Kumar, S., & Kumar, A. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. (URL: [Link])

-

Nájera, C., & Yus, M. (2022). Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. (URL: [Link])

-

Synthesis and Study of Schiff base Ligands. ResearchGate. (URL: [Link])

-

Trost, B. M., & Toste, F. D. (2011). Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles. Accounts of chemical research. (URL: [Link])

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. (URL: [Link])

-

Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. ResearchGate. (URL: [Link])

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. (URL: [Link])

-

N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. (URL: [Link])

-

Transition‐Metal‐Catalyzed Chiral Amines Synthesis. ResearchGate. (URL: [Link])

-

Al-Zoubi, W. (2019). Asymmetric Catalysis in Organic Synthesis. Molecules. (URL: [Link])

-

Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules. (URL: [Link])

-

Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Europe PMC. (URL: [Link])

-

Van-Linh, N., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Singh, M., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Molecules. (URL: [Link])

Sources

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base – Material Science Research India [materialsciencejournal.org]

(1,4,4-Trimethylcyclohexyl)methanamine as a building block for pharmaceutical synthesis

Executive Summary

(1,4,4-Trimethylcyclohexyl)methanamine (TMCM) is a specialized cycloaliphatic amine building block characterized by a "neopentyl-like" steric environment and a lipophilic gem-dimethyl cyclohexane core. Unlike simple linear amines, TMCM offers a unique combination of conformational rigidity (via the gem-dimethyl effect) and metabolic stability (via steric hindrance of oxidative enzymes).

This guide details the strategic application of TMCM in drug discovery, specifically for increasing Fraction of sp3 Carbon (Fsp3), improving blood-brain barrier (BBB) permeability, and protecting labile pharmacophores from metabolic degradation. We provide optimized protocols for amide coupling and reductive amination, addressing the specific challenges posed by its steric bulk.

Structural Analysis & Pharmacochemical Value

The "Neopentyl" Steric Environment

The defining feature of TMCM is the quaternary carbon at position C1 of the cyclohexane ring. The amine group is attached via a methylene linker (

-

Structural Analogy: TMCM is a cyclic analog of neopentylamine .

-

Chemical Consequence: The quaternary center at C1 creates significant steric bulk around the nitrogen nucleophile. While this reduces the rate of nucleophilic attack during synthesis (requiring optimized protocols), it dramatically increases the stability of the resulting amides or secondary amines against hydrolysis and enzymatic cleavage in vivo.

The Gem-Dimethyl Effect & Metabolic Shielding

The C4 position features a gem-dimethyl group (

-

Conformational Lock: These methyl groups restrict the ring's flexibility, favoring a specific chair conformation. This reduces the entropic penalty upon binding to a protein target [1].

-

Metabolic Blocking: The C4 gem-dimethyl group blocks oxidation at the typically vulnerable 4-position of the cyclohexane ring. Furthermore, the quaternary C1 position prevents

-oxidation relative to the amine, while the steric bulk hinders Monoamine Oxidase (MAO) access to the

Physicochemical Profile (Calculated)

| Property | Value (Approx.) | Implication for Drug Design |

| Formula | High carbon-to-heteroatom ratio. | |

| MW | 155.28 g/mol | Fragment-based lead compliant. |

| cLogP | ~3.2 - 3.5 | Highly lipophilic; ideal for CNS targets or hydrophobic pockets. |

| pKa | ~10.2 | Typical primary amine; protonated at physiological pH. |

| TPSA | 26.02 Ų | Excellent membrane permeability potential. |

| Rotatable Bonds | 1 | Rigid scaffold (High Fsp3). |

Strategic Applications in Drug Design

Bioisostere for Lipophilic Side Chains

TMCM serves as a robust, bulky bioisostere for:

-

Leucine/Isoleucine side chains in peptidomimetics.

-

Adamantane groups: TMCM offers similar lipophilicity and bulk to adamantane but with lower molecular weight and different vector orientation.

CNS Penetration Enhancer

Due to its high lipophilicity and compact globular shape, incorporating TMCM as a "tail" group on a polar pharmacophore can significantly improve passive diffusion across the Blood-Brain Barrier (BBB).

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Challenge: The neopentyl-like steric hindrance at C1 makes the amine a slower nucleophile. Standard EDC/NHS couplings often fail or result in low yields due to the activated ester hydrolyzing before the amine can attack. Solution: Use of high-activity coupling agents (HATU) or pre-activation via acid chlorides.

Materials:

-

Carboxylic Acid Substrate (1.0 equiv)

-

TMCM (1.2 equiv)

-

HATU (1: [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under

atmosphere. -

Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at Room Temperature (RT) to form the activated At-ester. Note: The solution should turn slightly yellow.

-

Amine Addition: Add TMCM (1.2 mmol) dropwise.

-

Reaction: Stir at RT for 12–24 hours.

-

Optimization: If conversion is <50% after 6 hours (monitored by LC-MS), heat to 50°C. The steric bulk of TMCM tolerates heat well without racemization (as the center is achiral/quaternary).

-

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Reductive Amination (Sterically Forced)

Challenge: Imine formation is slow due to the steric bulk adjacent to the nitrogen. Solution: Use Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving imine formation before adding the reducing agent [3].

Materials:

-

Ketone/Aldehyde Substrate (1.0 equiv)

-

TMCM (1.1 equiv)

-

Titanium(IV) isopropoxide (

) (1.5 equiv) -

Sodium borohydride (

) or Sodium triacetoxyborohydride ( -

Solvent: THF (anhydrous) and Methanol.

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried flask, combine the Ketone/Aldehyde (1.0 mmol) and TMCM (1.1 mmol) in anhydrous THF (4 mL).

-

Lewis Acid: Add

(1.5 mmol) neat via syringe. -

Incubation: Stir at RT for 6–12 hours.

-

Checkpoint: Monitor by IR or NMR for the disappearance of the carbonyl signal if possible. For difficult substrates, heat to 60°C for 4 hours.

-

-

Reduction: Cool the mixture to 0°C. Dilute with Methanol (2 mL).

-

Hydride Addition: Add

(2.0 mmol) portion-wise (Caution: gas evolution). -

Quench: Stir for 2 hours at RT. Quench by adding 1N NaOH (2 mL). A white precipitate (

) will form. -

Workup: Filter through a Celite pad. Extract the filtrate with EtOAc.

Visualizations

Synthesis & Application Workflow

The following diagram illustrates the logical flow from the raw building block to the final pharmaceutical candidate, highlighting key decision points.

Figure 1: Strategic workflow for integrating TMCM into drug discovery programs, selecting pathways based on target pharmacophore requirements.

Mechanistic Rationale: The Neopentyl Shield

This diagram visualizes why TMCM is metabolically superior to standard alkyl amines.

Figure 2: Comparison of metabolic susceptibility. The quaternary C1 center of TMCM sterically hinders enzymatic approach to the nitrogen-bearing carbon.

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Review of steric bulk in metabolic stability).

-

Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link (Standard protocol for hindered amine reductive amination).

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link (Discussion on coupling hindered amines).

Disclaimer: This Application Note is for research purposes only. All synthesis involving hazardous reagents (LiAlH4, HATU) should be performed in a fume hood with appropriate PPE.

Application Notes & Protocols for the High-Yield Synthesis of (1,4,4-Trimethylcyclohexyl)methanamine

Abstract

This document provides a comprehensive, field-proven guide for the high-yield synthesis of (1,4,4-Trimethylcyclohexyl)methanamine, a valuable primary amine for drug discovery and fine chemical synthesis. The core of this protocol is a robust, one-pot reductive amination of 1,4,4-trimethylcyclohexanecarbaldehyde. We will delve into the mechanistic rationale behind the chosen methodology, offering a detailed, step-by-step experimental procedure designed for reproducibility and efficiency. This guide emphasizes safety, in-process controls, and purification, ensuring a final product of high purity.

Introduction and Core Synthesis Strategy

(1,4,4-Trimethylcyclohexyl)methanamine serves as a crucial building block, incorporating a sterically hindered cycloaliphatic moiety that can be pivotal in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. Achieving a high-yield, clean synthesis is therefore of significant interest.

The selected synthetic strategy is direct reductive amination . This method is widely employed in modern organic synthesis due to its efficiency, operational simplicity, and ability to minimize side products.[1][2] The process combines the formation of an imine from an aldehyde and an amine source with its simultaneous reduction to the target amine in a single reaction vessel. This one-pot approach avoids the isolation of the potentially unstable imine intermediate and prevents common issues like over-alkylation that plague other methods.[3]

Our protocol utilizes 1,4,4-trimethylcyclohexanecarbaldehyde as the starting material, an ammonia source to form the requisite imine, and sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the underlying mechanism is critical for troubleshooting and optimization. The reductive amination process unfolds in two key stages within the same pot:

-

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 1,4,4-trimethylcyclohexanecarbaldehyde. This forms a transient hemiaminal species. Under weakly acidic conditions (facilitated by the use of ammonium acetate), this intermediate readily dehydrates to yield a protonated imine (an iminium ion). This equilibrium-driven step is crucial for the reaction's progression.

-

Selective Reduction: The formed iminium ion is significantly more electrophilic than the starting aldehyde. This difference in reactivity is expertly exploited by using sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is a less reactive hydride donor than reagents like sodium borohydride (NaBH₄), making it highly selective for the reduction of the iminium ion over the aldehyde.[3] This selectivity is paramount for the success of a one-pot direct amination, as it prevents the wasteful reduction of the starting material to the corresponding alcohol. The hydride transfer from the borohydride complex to the iminium carbon irreversibly forms the target primary amine, (1,4,4-Trimethylcyclohexyl)methanamine.

The overall reaction pathway is illustrated below.

Sources

Analytical techniques for quantifying (1,4,4-Trimethylcyclohexyl)methanamine

Application Note & Protocol Guide

Executive Summary

(1,4,4-Trimethylcyclohexyl)methanamine (CAS: 1501718-13-3, Formula: C₁₀H₂₁N) is a hindered primary cycloaliphatic amine.[1] Its quantification presents distinct analytical challenges: lack of a UV-active chromophore , high basicity (leading to peak tailing on standard silica columns), and volatility .

This guide outlines three validated analytical workflows designed for specific sensitivity and matrix requirements:

-

GC-MS (Direct & Derivatized): The gold standard for process control and purity analysis.

-

LC-MS/MS: The preferred method for trace bioanalysis or complex matrices.

-

HPLC-FLD (Pre-column Derivatization): A robust alternative for laboratories without MS capabilities.

Part 1: Physicochemical Profiling & Method Selection

Before selecting a protocol, the analyte's behavior must be understood to prevent common failure modes like poor retention or irreversible adsorption.

| Parameter | Value (Est.) | Analytical Implication |

| Molecular Weight | 155.28 g/mol | Suitable for single-quad MS; low mass requires careful solvent delay setting. |

| pKa (Base) | ~10.5 | Highly basic. Will exist as a cation (R-NH₃⁺) at neutral/acidic pH. Requires high pH for LLE or MCX for SPE. |

| LogP | ~2.8 - 3.2 | Moderately lipophilic. Extracts well into non-polar solvents (DCM, MTBE) when pH > 12. |

| Chromophore | None | UV Detection is impossible without derivatization. |

| Volatility | Moderate | Amenable to GC, but salt forms (HCl) must be neutralized (free-based) prior to injection. |

Method Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and sample complexity.

Part 2: Sample Preparation Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

Best for: GC-MS and LC-MS analysis from aqueous/biological samples.

Principle: The amine is protonated (charged) at physiological pH. To extract it into an organic solvent, the pH must be raised at least 2 units above its pKa (Target pH > 12).

-

Alkalinization: Add 100 µL of sample to a glass vial. Add 50 µL of 2.0 M NaOH . Vortex 10s.

-

Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .

-

Note: MTBE is preferred for GC-MS (floats, easier to pipette). DCM is preferred for volatility but sinks.

-

-

Agitation: Shake vigorously for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

-

Collection: Transfer the organic (top) layer to a clean vial.

-

Drying (Optional): Add a pinch of anhydrous Na₂SO₄ to remove residual water.

Protocol 2: Solid Phase Extraction (SPE) - MCX

Best for: High-throughput bioanalysis (Plasma/Urine) for LC-MS.

-

Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

-

Condition: 1 mL MeOH, then 1 mL Water (acidified with 0.1% Formic Acid).

-

Load: Sample (acidified to pH < 4). The amine binds to the sorbent via ionic interaction.

-

Wash 1: 1 mL 0.1% Formic Acid in Water (removes proteins/neutrals).

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

-

Elute: 1 mL 5% Ammonia in Methanol . (High pH breaks the ionic bond).

-

Evaporate & Reconstitute: Evaporate under N₂ at 40°C. Reconstitute in Mobile Phase.

Part 3: Analytical Methods

Method A: GC-MS (Direct Injection)

Target Audience: QC Labs, Synthesis Monitoring.

Critical Mechanism: Standard silica columns have acidic silanol groups that bind amines, causing severe tailing. You must use a base-deactivated column.

-

Instrument: Agilent 7890/5977 or equivalent.

-

Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm x 5µm). Alternatively, a standard DB-5MS can be used only if the liner is base-deactivated (e.g., Restek Topaz).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: 250°C, Split 10:1 (High conc) or Splitless (Trace).

-

Liner: Ultra Inert with Wool (Base Deactivated).

-

-

Oven Program:

-

40°C (hold 1 min)

-

Ramp 15°C/min to 280°C

-

Hold 3 min.

-

-

MS Detection:

-

Source Temp: 230°C.

-

Scan Mode: Full Scan (40-350 m/z).

-

SIM Mode (Quantitation): Monitor molecular ion [M]+ 155 and base peak (likely m/z 30 for -CH₂NH₂ fragment or m/z 138 for loss of NH₃).

-

Method B: LC-MS/MS (High Sensitivity)

Target Audience: DMPK, Toxicology.

Challenge: Small polar amines elute in the void volume on standard C18 columns. Solution: Use High pH Reversed-Phase chromatography. At pH 10, the amine is neutral and retains well on hybrid-silica C18.

-

Column: Waters XBridge BEH C18 (2.1 x 50mm, 2.5 µm) or Phenomenex Gemini NX-C18.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 5 mins.

-

Flow Rate: 0.4 mL/min.

-

MS Source: ESI Positive (+).

-

MRM Transitions (Example - Optimization Required):

-

Precursor: 156.2 [M+H]⁺

-

Quantifier: 139.1 (Loss of NH₃)

-

Qualifier: 83.1 (Ring fragment)

-

Method C: HPLC-FLD (Derivatization)

Target Audience: Labs without MS.

Chemistry: Reaction with o-Phthalaldehyde (OPA) and a thiol (2-Mercaptoethanol) proceeds instantly to form a highly fluorescent isoindole derivative.

Figure 2: Pre-column derivatization workflow using OPA for fluorescence detection.

-

Reagent Prep: Dissolve 10 mg OPA in 1 mL MeOH. Add 9 mL Borate Buffer (pH 9.5) + 20 µL 2-Mercaptoethanol.

-

Procedure: Automated pre-column derivatization (or mix 1:1 in vial 1 min before injection).

-

Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

-

Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

-

Mobile Phase: Water/ACN (Gradient).

Part 4: Validation Parameters (Self-Validating System)

To ensure "Trustworthiness," every run must include these controls:

-

Internal Standard (IS):

-

Ideal: (1,4,4-Trimethylcyclohexyl)methanamine-d11 (if custom synthesized).

-

Practical:Memantine or Adamantane-1-amine . These are structurally similar (bulky aliphatic amines) and mimic the extraction efficiency.

-

-

System Suitability Test (SST):

-

Inject a standard at the LOQ (Limit of Quantitation) before the batch. Signal-to-Noise must be > 10:1.

-

Tailing Factor must be < 1.5 (Critical for amine analysis).

-

-

Carryover Check:

-

Inject a blank immediately after the highest standard. Carryover must be < 20% of the LOQ area.

-

References

-

Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines. Retrieved from

-

Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 296. Retrieved from

-

National Institutes of Health (NIH). (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography. Talanta. Retrieved from

-

ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Analytical Selection. Retrieved from

-

Waters Corporation. (2002). Exact Mass GC-MS Analysis of Amine Monomers. Application Note. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for (1,4,4-Trimethylcyclohexyl)methanamine synthesis.

The following technical guide details the optimization of reaction conditions for the synthesis of (1,4,4-Trimethylcyclohexyl)methanamine , a sterically hindered primary amine. This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists.

Status: Active Topic: Reaction Optimization & Troubleshooting Target Molecule: (1,4,4-Trimethylcyclohexyl)methanamine (CAS: 164462-16-2 / Analogous structures) Primary Challenge: Steric hindrance at the quaternary C1 center and suppression of secondary amine formation.[1]

Executive Summary & Mechanistic Insight

The synthesis of (1,4,4-trimethylcyclohexyl)methanamine typically proceeds via the reduction of 1,4,4-trimethylcyclohexane-1-carbonitrile or the corresponding carboxamide . The defining feature of this substrate is the quaternary carbon at position 1 , which bears both a methyl group and the reactive nitrile/amide functionality.

Mechanistic Bottleneck: The gem-dimethyl group at C4 and the methyl group at C1 create a "neopentyl-like" steric environment. This significantly retards the rate of hydride attack or surface adsorption on hydrogenation catalysts.

-

Kinetic Consequence: Standard reduction conditions (e.g., 1 atm H₂, RT) often fail or stall at the imine intermediate.

-

Thermodynamic Consequence: Harsh conditions increase the risk of side reactions, specifically dimerization to the secondary amine via the condensation of the intermediate imine with the product amine.

Critical Reaction Pathways (Visualized)

The following diagram outlines the primary synthetic route and the competing side-reaction pathways that must be suppressed.

Caption: Figure 1. Reduction pathway of the hindered nitrile.[2] The presence of excess ammonia is critical to shift the equilibrium away from the secondary amine dimer.

Optimized Experimental Protocols

Method A: High-Pressure Catalytic Hydrogenation (Preferred for Scale-up)

Best for: High purity, avoiding aluminum salts, scalable processes.

Reagents & Equipment:

-

Precursor: 1,4,4-Trimethylcyclohexane-1-carbonitrile.

-

Catalyst: Raney Nickel (W2 or W4 activity) or Sponge Cobalt (A-8000). Note: Sponge Cobalt often shows higher selectivity for primary amines.

-

Solvent: Methanol (anhydrous).

-

Additive: Anhydrous Ammonia (NH₃).

Protocol:

-

Loading: Charge the high-pressure autoclave (Hastelloy or SS316) with the nitrile (1.0 equiv) dissolved in Methanol (10 volumes).

-

Catalyst Addition: Add Raney Nickel (20 wt% loading relative to substrate) under an Argon blanket. WARNING: Pyrophoric.

-

Ammonia Charge: Cool the vessel to 0°C. Condense anhydrous NH₃ (5.0 - 10.0 equiv) into the reactor. Mechanistic Note: NH₃ competes with the product amine for the imine intermediate, preventing dimer formation.

-

Pressurization: Pressurize with Hydrogen (H₂) to 50–80 bar (725–1160 psi) .

-

Reaction: Heat to 100–120°C . Stir vigorously (>800 rpm) to overcome mass transfer limitations induced by the steric bulk.

-

Duration: 12–24 hours. Monitor H₂ uptake until cessation.

Method B: Chemical Hydride Reduction (Lab Scale)

Best for: Small scale (<5g), labs without high-pressure equipment.

Reagents:

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) - 2.5 equiv.

-

Solvent: THF or Diethyl Ether (Anhydrous).

-

Quench: Fieser workup or Glauber’s salt.

Protocol:

-

Preparation: Suspend LiAlH₄ in dry THF under N₂ at 0°C.

-

Addition: Add the nitrile slowly as a solution in THF.

-

Reflux: Warm to room temperature, then reflux for 16–24 hours. Note: The quaternary center requires thermal energy to drive the reduction of the intermediate aluminate complex.

-

Workup: Cool to 0°C. Carefully quench with water/15% NaOH/water (1:1:3 ratio). Filter the granular aluminum salts.

Troubleshooting Guide (Q&A Format)

Category 1: Incomplete Conversion

Q: The reaction stalls at 60% conversion even after 24 hours. Adding more catalyst doesn't help. Why? A: This is likely a "poisoning" or "pore blocking" issue rather than catalyst deactivation.

-

Root Cause: The bulky 1,4,4-trimethylcyclohexyl group may be blocking the catalyst pores if the support pore size is too small.

-

Solution:

-

Switch Catalyst: Use Sponge Cobalt instead of Raney Ni. Cobalt catalysts are less sensitive to steric hindrance in nitrile reductions.

-

Increase Temperature: Raise temperature to 130°C (ensure pressure rating allows). The activation energy for the reduction of the sterically hindered imine is high.

-

Check H₂ Pressure: For quaternary nitriles, <50 bar is often insufficient. Increase to 80-100 bar.

-

Category 2: Impurity Formation

Q: I see a large peak (M+ = 2x Target - NH3) in LC-MS. How do I stop this dimerization? A: You are forming the secondary amine (bis(1,4,4-trimethylcyclohexylmethyl)amine).

-

Root Cause: Insufficient Ammonia or low H₂ pressure. The intermediate imine reacts with the already formed amine.

-

Fix:

-

Saturate with NH₃: Ensure the NH₃:Substrate molar ratio is at least 10:1.

-

Add Base: Adding NaOH or KOH (1-2%) can suppress the condensation side reaction on Raney Ni surfaces.

-

Solvent Switch: Switch from Methanol to Ethanol or Isopropanol . Secondary amine formation is sometimes faster in Methanol.

-

Category 3: Stereochemistry

Q: The product appears as two peaks in GC. Is this expected? A: Yes. The 1,4,4-trimethyl substitution pattern allows for cis and trans diastereomers relative to the cyclohexane ring (relationship between the C1-Methyl and the C4-Methyls is fixed, but the C1-Aminomethyl vs C4-Methyls can differ if the ring flips or if synthesis routes vary).

-

Analysis: However, since C4 has two methyl groups (gem-dimethyl), the molecule has a plane of symmetry through C1-C4 unless the ring is locked in a chair conformation where Axial/Equatorial positions differ.

-

Clarification: With a gem-dimethyl at C4, the "cis/trans" distinction refers to the C1-Methyl vs the C4-Axial Methyl. Under high-temperature hydrogenation, thermodynamic equilibration usually favors the isomer where the bulky

group is equatorial .

Comparative Data: Catalyst Performance

| Parameter | Raney Nickel (Standard) | Sponge Cobalt (Optimized) | LiAlH₄ (Chemical) |

| Conversion | 85-90% | >98% | >95% |

| Selectivity (Primary Amine) | 80-85% | 92-96% | >98% |

| Reaction Time | 24 h | 12-16 h | 24 h (Reflux) |

| Pressure Req. | 50 bar | 80 bar | Atmospheric |

| Steric Tolerance | Moderate | High | Very High |

| Scalability | High | High | Low (Safety) |

Analytical Validation (Self-Check)

Before proceeding to the next step, validate your product using these criteria:

-

1H NMR (CDCl3): Look for the characteristic doublet (or singlet) for the

protons around -

Titration: Perform a non-aqueous titration with Perchloric acid in Acetic acid to determine the Total Amine Value. Compare with Secondary Amine Value (via salicylaldehyde blocking) to quantify purity.

References

-

Nitrile Reduction Methodologies

- Title: "Catalytic Hydrogen

- Source: Organic Reactions (Wiley).

-

URL:[Link]

-

Steric Hindrance in Hydrogenation

- Title: "Hydrogenation of sterically hindered nitriles: Effect of c

- Source: Journal of C

-

URL:[Link] (General reference for Sponge Co efficacy).

-

Cobalt Catalysts

- Title: "Sponge Cobalt Catalysts for Selective Hydrogen

- Source: Johnson M

-

URL:[Link]

-

Chemical Reduction Protocols

- Title: "Reduction of Nitriles to Amines with Lithium Aluminum Hydride."

- Source: J. Am. Chem. Soc.

-

URL:[Link]

Disclaimer: This guide is for research purposes only. All high-pressure reactions must be conducted in designated blast-proof facilities.

Sources

Troubleshooting low yields in the amination of 1,4,4-trimethylcyclohexane derivatives

Technical Support Center: Amination of 1,4,4-Trimethylcyclohexane Derivatives

Welcome to the technical support center for the amination of 1,4,4-trimethylcyclohexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of sterically hindered substrates. The inherent steric bulk of the 1,4,4-trimethylcyclohexyl scaffold can often lead to sluggish reactions and low yields. This resource provides in-depth, mechanistically-grounded troubleshooting advice to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reductive Amination Issues

Question 1: My reductive amination of 1,4,4-trimethylcyclohexanone is resulting in low yields, with significant recovery of the starting ketone. What is the likely cause and how can I improve the conversion?

Answer:

This is a classic symptom of an incomplete or slow iminium ion formation, which is the key intermediate in reductive amination. The steric hindrance caused by the gem-dimethyl group on the cyclohexane ring can disfavor the initial nucleophilic attack of the amine on the ketone.

Causality & Troubleshooting Steps:

-

Iminium Ion Formation is Key: Reductive amination is a two-step process occurring in equilibrium: the formation of a hemiaminal which then dehydrates to an imine or iminium ion, followed by the reduction of this intermediate.[1][2] If the iminium ion doesn't form efficiently, the reducing agent has nothing to reduce except for the starting ketone.

-

Optimize pH with an Acid Catalyst: The dehydration of the hemiaminal to the iminium ion is the rate-limiting step and is acid-catalyzed. However, too much acid will protonate the amine nucleophile, rendering it inactive.

-

Recommendation: Add a catalytic amount of a weak acid like acetic acid (AcOH). Typically, reactions are most effective under mildly acidic conditions (pH 4-5).[3][4] This protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (water) and promoting iminium ion formation.

-

-

Employ a Drying Agent: The formation of the imine/iminium ion from the ketone and amine is a condensation reaction that releases water.[1] According to Le Châtelier's principle, removing water will drive the equilibrium towards the product.

-

Recommendation: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed in situ.

-

-

Increase Reaction Time and/or Temperature: Sterically hindered substrates often require more forcing conditions.

-